N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized with methoxy and oxo groups.
Thioether Formation: Introduction of the 4-fluorophenylthio group through a nucleophilic substitution reaction.
Amide Bond Formation: Coupling of the 3-fluorophenylamine with the pyridine derivative to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyridine derivative, while reduction could produce a dihydroxypyridine compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- N-(3-bromophenyl)-2-(2-(((4-bromophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-28-20-11-25(12-21(27)24-16-4-2-3-15(23)9-16)17(10-19(20)26)13-29-18-7-5-14(22)6-8-18/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKYFIHSVZPPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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